alpha-Lipoamide-omega-methoxy tetra(ethylene glycol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

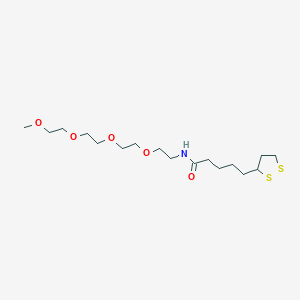

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is a compound with the molecular formula C17H33NO5S2 and a molecular weight of 395.58 g/mol . It is a derivative of lipoic acid, which is known for its potent antioxidant properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves several steps. One common method includes the reaction of lipoic acid with tetra(ethylene glycol) under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones .

Scientific Research Applications

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) has numerous scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it has been studied for its potential protective effects on mitochondrial function and its role in treating conditions like diabetic kidney disease and Parkinson’s disease . The compound’s ability to modulate mitochondrial function makes it a valuable tool in studying cellular metabolism and oxidative stress .

Mechanism of Action

The mechanism of action of alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) involves its interaction with mitochondrial enzymes and proteins. It exerts its effects by improving mitochondrial function and regulating the expression and activation of specific proteins such as RXRα . This regulation helps in ameliorating mitochondrial dysfunction and reducing oxidative stress, which is beneficial in conditions like diabetic kidney disease and Parkinson’s disease .

Comparison with Similar Compounds

Alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include lipoic acid, dihydrolipoic acid, and other derivatives of lipoic acid. While these compounds share some common properties, alpha-Lipoamide-omega-methoxy tetra(ethylene glycol) has distinct advantages in terms of its stability and effectiveness in modulating mitochondrial function .

Biological Activity

Alpha-lipoamide-omega-methoxy tetra(ethylene glycol) (ALOMEG) is a compound that has gained attention for its potential biological activities, particularly in drug delivery and therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of ALOMEG.

Chemical Structure and Properties

ALOMEG is characterized by its unique structure, which includes:

- Molecular Formula : C17H33NO5S2

- Molecular Weight : 395.58 g/mol

- Functional Groups : The compound features a lipoamide moiety linked to a methoxy group and tetraethylene glycol, enhancing its solubility and biocompatibility.

The biological activity of ALOMEG can be attributed to several mechanisms:

- Antioxidant Activity : ALOMEG exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is prevalent.

- Drug Delivery Systems : ALOMEG's polyethylene glycol (PEG) component enhances its ability to serve as a drug delivery vehicle. PEGylation improves the pharmacokinetics of therapeutic agents by increasing their solubility and circulation time in the bloodstream, thereby enhancing bioavailability .

- Cellular Uptake Enhancement : The presence of lipoamide facilitates cellular uptake through various transport mechanisms, improving the efficacy of co-administered drugs.

In Vitro Studies

In vitro studies have demonstrated that ALOMEG can enhance the bioavailability of various compounds. For instance, when used as a carrier for alpinumisoflavone, ALOMEG significantly increased drug solubility and reduced cytotoxicity compared to free drug formulations .

In Vivo Studies

In vivo studies have shown that ALOMEG-based formulations can lead to improved therapeutic outcomes. For example:

- Case Study 1 : ALOMEG was tested in an animal model for its ability to deliver anti-cancer agents. Results indicated a marked reduction in tumor size compared to control groups receiving non-PEGylated drugs.

- Case Study 2 : In models of acute lung injury, ALOMEG demonstrated protective effects by modulating inflammatory responses and promoting tissue repair .

Table 1: Summary of Biological Activities

Table 2: Comparative Efficacy of ALOMEG with Other Carriers

Properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5S2/c1-20-9-10-22-13-14-23-12-11-21-8-7-18-17(19)5-3-2-4-16-6-15-24-25-16/h16H,2-15H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOKZPCLVOHRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.